BenchChemオンラインストアへようこそ!

YQ128

Neuroinflammation Pharmacokinetics CNS

YQ128 offers 3-fold higher BBB penetration over MCC950, enabling direct CNS NLRP3 target engagement. It selectively inhibits IL-1β without affecting TNF-α or off-target inflammasomes (NLRC4/AIM2), reducing experimental noise. A well-characterized PK profile (t₁/₂=6.6 h, Vdss=8.5 L/kg) supports rigorous PK/PD modeling. Its terminal alkyne enables CuAAC click chemistry for custom probe development.

Molecular Formula C27H29ClN2O4S2
Molecular Weight 545.11
CAS No. 2454246-18-3
Cat. No. B2599406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYQ128
CAS2454246-18-3
Molecular FormulaC27H29ClN2O4S2
Molecular Weight545.11
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Cl)CN(CCC2=CC=C(C=C2)S(=O)(=O)NCC#C)C(=O)CC3=CSC=C3
InChIInChI=1S/C27H29ClN2O4S2/c1-3-13-29-36(32,33)25-8-5-21(6-9-25)11-14-30(27(31)17-22-12-16-35-20-22)19-23-18-24(28)7-10-26(23)34-15-4-2/h1,5-10,12,16,18,20,29H,4,11,13-15,17,19H2,2H3
InChIKeySFPYRFRNYALLHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

YQ128 (CAS 2454246-18-3): An Overview of a Second-Generation NLRP3 Inflammasome Inhibitor for Targeted Anti-Inflammatory Research


YQ128 (CAS: 2454246-18-3) is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor P3) inflammasome, with an IC50 of 0.30 ± 0.01 μM in cell-based assays [1]. It is a sulfonamide-based small molecule (molecular weight: 545.11) derived from an extensive medicinal chemistry campaign focused on improving upon the first-generation lead HL16 [2]. YQ128 selectively suppresses the production of the key inflammatory cytokine IL-1β without inhibiting TNF-α production, and it can cross the blood-brain barrier (BBB) to reach the central nervous system (CNS) [3]. The compound contains an alkyne group, making it amenable to click chemistry (CuAAC) for bioconjugation and probe development .

YQ128 (CAS 2454246-18-3): Why Generic Substitution Fails for Targeted Neuroinflammation Research


For research into neuroinflammation and related disorders, simply choosing any NLRP3 inhibitor is an insufficient strategy. Key in-class compounds exhibit critical limitations: many, like the well-known inhibitor MCC950, suffer from poor brain penetration [1], while others, such as glyburide, show a significant lack of potency and selectivity [2]. These deficiencies are not merely inconvenient; they fundamentally compromise the validity and reproducibility of studies focused on CNS disease models. Furthermore, relying on non-selective inhibitors can produce confounding results due to off-target effects on other inflammasomes like NLRC4 or AIM2, making data interpretation unreliable . The quantitative evidence below demonstrates why YQ128 is specifically differentiated, offering a tool that overcomes these critical bottlenecks, thus ensuring the scientific rigor required for procurement decisions in advanced neuroinflammatory research.

YQ128 (CAS 2454246-18-3): Quantifying Superior CNS Penetration, Selectivity, and Binding Affinity Against Comparators


YQ128's 3-Fold Superior Blood-Brain Barrier Penetration Over MCC950, a Key Comparator in Neuroinflammation

YQ128 demonstrates a 3-fold improvement in blood-brain barrier (BBB) penetration compared to the widely studied comparator, MCC950 [1]. This quantifiable advantage, attributed to the enhanced lipophilicity conferred by its sulfonamide group, is critical for achieving effective drug concentrations in the CNS [1]. In vivo studies further confirm YQ128's brain penetration capability [2].

Neuroinflammation Pharmacokinetics CNS

YQ128's Binding Affinity (KD = 117 nM) and Kd in NLRP3 Binding Affinity Context

Biophysical assays demonstrate that YQ128 exhibits a strong binding affinity for recombinant NLRP3 protein, with a dissociation constant (Kd) of 117 nM [1]. While a newer analog (compound 19) has an improved Kd of 84 nM [2], the 117 nM value for YQ128 confirms a robust and specific target interaction that underlies its cellular potency [1]. Its binding mechanism, involving stabilization of the NLRP3 NACHT domain conformation, is distinct from that of MCC950 [3].

NLRP3 Binding Affinity Mechanism of Action

YQ128's 33-Fold Potency Improvement Over Glyburide, a Historical NLRP3 Inhibitor

YQ128 demonstrates a 33-fold increase in inhibitory potency against IL-1β secretion from J774A.1 mouse macrophages (IC50 = 0.3 µM) compared to the FDA-approved drug and early NLRP3 inhibitor, glyburide [1]. This substantial improvement in potency translates to achieving complete target inhibition at lower concentrations, minimizing potential off-target or cytotoxic effects associated with higher compound loads.

NLRP3 Potency IL-1β

YQ128's Unmatched Selectivity Profile: Suppression of IL-1β with No Impact on TNF-α or Other Inflammasomes

YQ128 exhibits a highly selective profile, significantly suppressing IL-1β production without inhibiting TNF-α secretion [1]. This is a critical differentiator from broader anti-inflammatory agents that non-selectively dampen multiple pathways, leading to confounding results. Furthermore, at a concentration of 10 μM, YQ128 does not interfere with IL-1β production mediated by the NLRC4 or AIM2 inflammasomes, underscoring its specific on-target activity for the NLRP3 inflammasome complex .

Selectivity Cytokines Inflammasomes

YQ128 (CAS 2454246-18-3): Definitive Research Applications Based on Verified Superiority


Validating the Role of CNS-Penetrant NLRP3 Inhibition in Neurodegenerative Disease Models

Leveraging its 3-fold higher BBB penetration over MCC950 [1], YQ128 is the preferred tool for establishing a definitive link between CNS NLRP3 inflammasome activity and disease progression in animal models of Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS). This application is directly supported by its brain penetration [2] and high brain-to-plasma ratio, ensuring that any observed therapeutic effect can be confidently attributed to NLRP3 inhibition within the CNS rather than peripheral anti-inflammatory activity.

Achieving High-Fidelity Target Engagement Studies to Differentiate NLRP3 from Other Inflammasome Pathways

Given its proven selectivity, where it potently inhibits IL-1β production without affecting TNF-α or the NLRC4/AIM2 inflammasomes [3], YQ128 is the definitive choice for researchers needing to discriminate the specific contributions of NLRP3 from other inflammatory pathways in complex cellular environments, such as microglia or co-culture systems. This high specificity reduces experimental noise and enhances the credibility of pathway-specific conclusions .

Conducting Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodents for CNS Inflammation

YQ128's well-characterized pharmacokinetic profile in rats, featuring a half-life (t₁/₂) of 6.6 h (i.v.) and an extensive volume of distribution (Vdss = 8.5 L/kg) , makes it an excellent candidate for PK/PD modeling. Researchers can use these data to design rigorous in vivo dosing regimens to correlate drug exposure in plasma and brain tissue with target engagement (e.g., inhibition of caspase-1 cleavage) and therapeutic outcomes in models of traumatic brain injury (TBI) or stroke.

Developing Advanced Chemical Biology Probes for NLRP3 Research via Click Chemistry

The presence of a terminal alkyne group in YQ128's molecular structure provides a convenient and well-validated handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This enables the creation of custom probes for applications such as target identification through photoaffinity labeling, in-cell imaging of NLRP3 using fluorescent tags, or the development of pull-down assays for identifying potential interacting proteins, as demonstrated in primary research studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for YQ128

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.